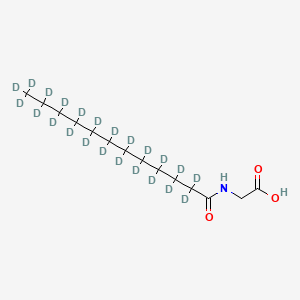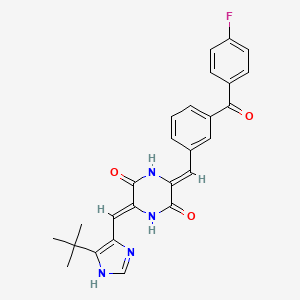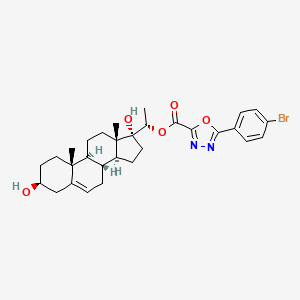
Nadifloxacin-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nadifloxacin-d9 is a deuterated form of Nadifloxacin, a topical fluoroquinolone antibiotic. It is primarily used for the treatment of acne vulgaris and bacterial skin infections. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic studies, allowing researchers to track the compound’s behavior in biological systems more accurately.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nadifloxacin-d9 involves the incorporation of deuterium atoms into the Nadifloxacin molecule. One common method is the bromination of 3,4-difluoroacetanilide, followed by a series of reactions to introduce the deuterium atoms. The key intermediate, 2-bromo-4,5-difluoroacetanilide, is then subjected to further reactions to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield. The process includes stringent control of reaction conditions and purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nadifloxacin-d9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include brominating agents like sodium bromate and sodium bisulfite. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 3,4-difluoroacetanilide leads to the formation of 2-bromo-4,5-difluoroacetanilide, a key intermediate in the synthesis of this compound .
Aplicaciones Científicas De Investigación
Nadifloxacin-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Nadifloxacin in various conditions.
Biology: Employed in pharmacokinetic studies to track the distribution and metabolism of Nadifloxacin in biological systems.
Medicine: Investigated for its potential use in treating bacterial infections and acne vulgaris.
Industry: Utilized in the development of new formulations and delivery systems for topical antibiotics
Mecanismo De Acción
Nadifloxacin-d9 exerts its effects by inhibiting the enzyme DNA gyrase, which is involved in bacterial DNA synthesis and replication. This inhibition prevents bacterial multiplication, leading to the elimination of the infection. Additionally, this compound has sebostatic and anti-inflammatory properties, contributing to its effectiveness in treating acne .
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic used to treat various bacterial infections.
Levofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
Moxifloxacin: Known for its effectiveness against respiratory tract infections.
Uniqueness
Nadifloxacin-d9 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Unlike other fluoroquinolones, this compound is specifically designed for topical use, making it particularly effective for skin infections and acne .
Propiedades
Fórmula molecular |
C19H21FN2O4 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
7-fluoro-12-methyl-8-(2,2,3,3,4,5,5,6,6-nonadeuterio-4-hydroxypiperidin-1-yl)-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/i4D2,5D2,6D2,7D2,11D |
Clave InChI |
JYJTVFIEFKZWCJ-LEKAFREJSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(C1([2H])O)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2CCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
SMILES canónico |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)




![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)

